![molecular formula C24H45NO B13955063 1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone CAS No. 63913-39-3](/img/structure/B13955063.png)
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone is a synthetic organic compound with the molecular formula C24H45NO It is characterized by a pyrrolidinone ring attached to a long alkyl chain with multiple methyl groups and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone typically involves the following steps:
Formation of the Alkyl Chain: The long alkyl chain with multiple methyl groups is synthesized through a series of alkylation and methylation reactions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cyclization reaction, often involving a cyclohexanone derivative.
Pyrrolidinone Ring Formation: The final step involves the formation of the pyrrolidinone ring through a condensation reaction between an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidinones.
科学的研究の応用
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or pain perception.
類似化合物との比較
1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrrolidinone derivatives with different alkyl chains or substituents.
Uniqueness: The presence of the long alkyl chain with multiple methyl groups and a cyclohexyl group distinguishes it from other pyrrolidinone derivatives, potentially leading to unique chemical and biological properties.
特性
CAS番号 |
63913-39-3 |
|---|---|
分子式 |
C24H45NO |
分子量 |
363.6 g/mol |
IUPAC名 |
1-[3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H45NO/c1-19(13-14-22-21(3)11-7-16-24(22,4)5)9-6-10-20(2)15-18-25-17-8-12-23(25)26/h19-22H,6-18H2,1-5H3 |
InChIキー |
HDYUJCALVSEMOY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1CCC(C)CCCC(C)CCN2CCCC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


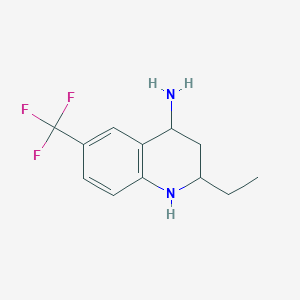



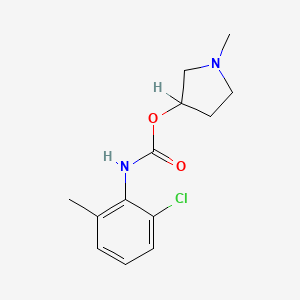
![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)
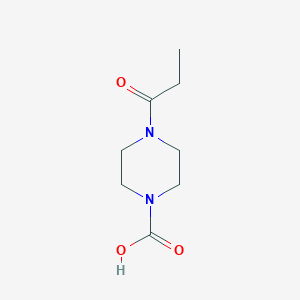
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)

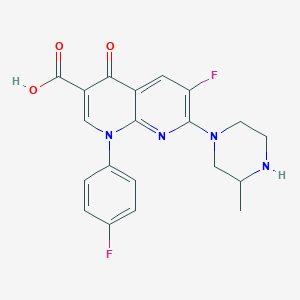
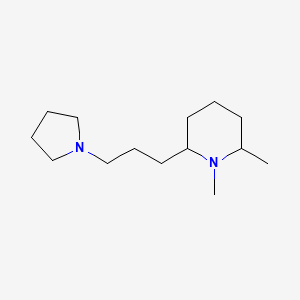
![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
![Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13955055.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)
